2,4-Dichloro-3-nitrobenzotrifluoride

説明

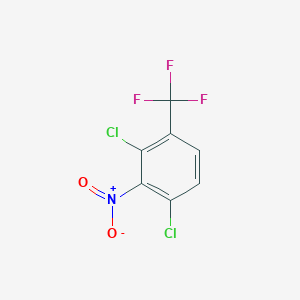

2,4-Dichloro-3-nitrobenzotrifluoride is an organic compound with the chemical formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-3-nitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The process can be carried out in two steps:

First-Step Nitration: 2,4-Dichlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid, at elevated temperatures (around 80°C) for an extended period (e.g., 96 hours).

Second-Step Nitration: The nitration intermediate is further reacted with a mixed acid (fuming nitric acid and fuming sulfuric acid) to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving recycling of waste acids to minimize environmental impact and reduce production costs .

化学反応の分析

Types of Reactions

2,4-Dichloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Nitration: As described in the preparation methods, nitration is a key reaction for synthesizing this compound.

Substitution: The chlorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Nitration: Fuming nitric acid and fuming sulfuric acid.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

From Nitration: this compound.

From Reduction: 2,4-Dichloro-3-aminobenzotrifluoride.

From Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

科学的研究の応用

2,4-Dichloro-3-nitrobenzotrifluoride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 2,4-Dichloro-3-nitrobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorine atoms can also be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives .

類似化合物との比較

Similar Compounds

2,4-Dichloro-5-nitrobenzotrifluoride: Similar in structure but with the nitro group in a different position.

2,4-Dichloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group compared to 2,4-Dichloro-3-nitrobenzotrifluoride.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

生物活性

2,4-Dichloro-3-nitrobenzotrifluoride (DCNTF) is a halogenated aromatic compound with significant relevance in various fields, including pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article synthesizes research findings related to the biological activity of DCNTF, including its toxicity, mutagenicity, and potential therapeutic applications.

- Chemical Formula : C7H2Cl2F3NO2

- Molecular Weight : 238.00 g/mol

- CAS Number : 203915-49-5

Acute and Chronic Toxicity

Research indicates that DCNTF exhibits varying degrees of toxicity depending on the dosage and exposure duration. In a study assessing repeated dose toxicity, adverse effects were noted in liver and kidney functions at doses as low as 8 mg/kg/day, with significant necrosis observed at higher doses (200 mg/kg/day) . The findings highlighted the following:

| Dose (mg/kg/day) | Observations |

|---|---|

| 8 | Slight kidney effects |

| 40 | Increased liver weight, slight anemia |

| 200 | Liver necrosis, kidney enlargement, stillborn pups |

Mutagenicity

DCNTF has been tested for mutagenic potential using various assays. In vitro studies demonstrated positive results in bacterial strains such as Salmonella typhimurium, indicating that DCNTF may cause chromosomal aberrations . However, no structural chromosomal aberrations were observed in cultured mammalian cells under controlled conditions .

The biological activity of DCNTF can be attributed to its structural characteristics, particularly the presence of electron-withdrawing groups (chlorine and nitro groups). These groups enhance its reactivity with biological macromolecules, potentially leading to cellular damage or modulation of biological pathways.

Environmental Impact

A study evaluating the environmental persistence of DCNTF found that it can bioaccumulate in aquatic organisms, leading to potential ecological risks. The compound's stability in water and soil suggests a need for careful management to prevent environmental contamination .

特性

IUPAC Name |

1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMKVPKLQUPPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371643 | |

| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-49-5 | |

| Record name | 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203915-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。